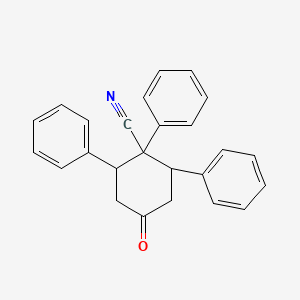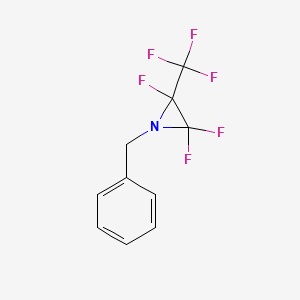
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine is a fluorinated aziridine compound known for its unique chemical structure and properties. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine typically involves the nucleophilic ring-opening of epoxides with primary sulfonamides. For instance, 2-benzyloxirane can be reacted with a primary sulfonamide to yield the desired aziridine compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
1-Benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine can be compared with other similar compounds such as:
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound has a similar trifluoromethyl group but differs in its ring structure, being a four-membered azetidinone instead of a three-membered aziridine.
1-Benzyl-2-trifluoromethylaziridine: This compound is closely related but lacks the additional trifluoromethyl group on the aziridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
5585-30-8 |
|---|---|
Molecular Formula |
C10H7F6N |
Molecular Weight |
255.16 g/mol |
IUPAC Name |
1-benzyl-2,2,3-trifluoro-3-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H7F6N/c11-8(9(12,13)14)10(15,16)17(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BECHDMAEJZVKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C2(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


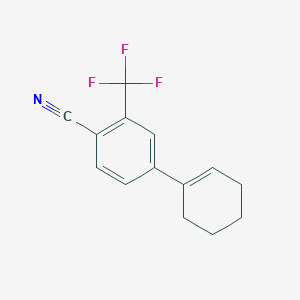

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
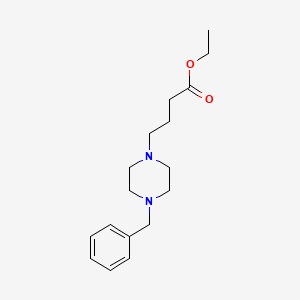
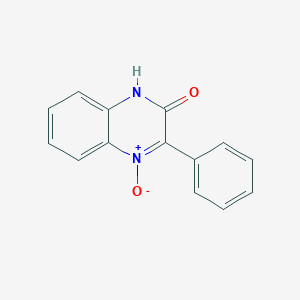

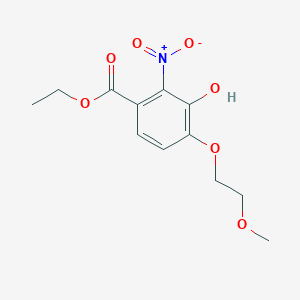
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
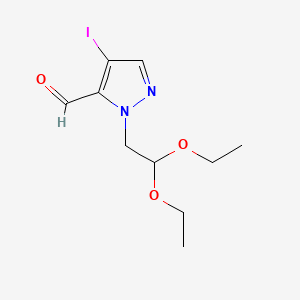
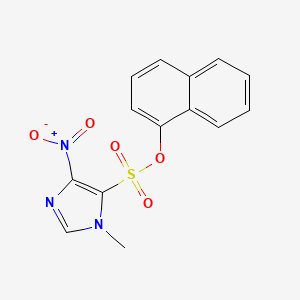
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)

